

A Technical Guide to the Solubility of 10-Methylundecanoic Acid in Organic Solvents

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Compound of Interest

Compound Name: 10-Methylundecanoic acid

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This technical guide provides a comprehensive overview of the solubility of **10-methylundecanoic acid** in various organic solvents. Due to the limited availability of specific quantitative data for this branched-chain fatty acid, this document presents qualitative information for **10-methylundecanoic acid** alongside quantitative data for the structurally similar straight-chain fatty acid, undecanoic acid, to provide valuable insights for formulation and experimental design. The guide also includes a detailed experimental protocol for determining solubility and a visual representation of the experimental workflow.

Solubility Data

Direct quantitative solubility data for **10-methylundecanoic acid** in organic solvents is not readily available in published literature. However, it is qualitatively described as being soluble in ether, benzene, and alcohol solvents[1].

For comparative purposes and to provide a baseline for formulation development, the following table summarizes the quantitative solubility of the closely related compound, undecanoic acid, in several common organic solvents. It is important to note that the methyl branch in **10-methylundecanoic acid** may slightly alter its solubility profile compared to its straight-chain counterpart.

Table 1: Quantitative Solubility of Undecanoic Acid in Select Organic Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)
Ethanol	~25	Not Specified
Dimethyl Sulfoxide (DMSO)	~10	Not Specified
Dimethylformamide (DMF)	~25	Not Specified

Data sourced from product information for undecanoic acid and is intended for estimation purposes[2].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **10-methylundecanoic acid** in an organic solvent of interest. This protocol is based on the common "shake-flask" method, a reliable technique for assessing the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of **10-methylundecanoic acid** in a specific organic solvent at a controlled temperature.

Materials:

- **10-Methylundecanoic acid** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (accurate to at least 0.1 mg)
- Vials with screw caps and PTFE septa (e.g., 4 mL or 10 mL)
- Constant temperature incubator shaker or water bath
- Syringe filters (0.22 μ m, solvent-compatible)
- Syringes
- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

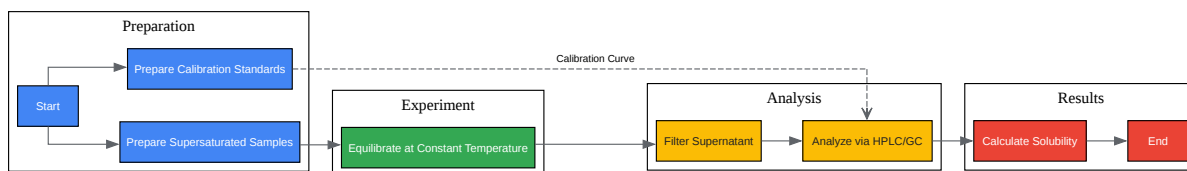
Procedure:

- Preparation of Stock Standard Solution:
 - Accurately weigh a known amount of **10-methylundecanoic acid** and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration.
 - Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
- Sample Preparation (Equilibration):
 - Add an excess amount of **10-methylundecanoic acid** to a series of vials. The excess solid should be clearly visible.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials.
 - Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
- Sample Collection and Filtration:
 - After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
 - Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

- Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- Sample Analysis:
 - Accurately dilute a known volume of the filtered supernatant with the organic solvent.
 - Analyze the diluted sample using a validated HPLC or GC method.
 - Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.
 - Determine the concentration of **10-methylundecanoic acid** in the diluted sample by interpolating its analytical response on the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **10-methylundecanoic acid** in the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.
 - The resulting concentration represents the equilibrium solubility of **10-methylundecanoic acid** in the chosen solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.



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Caption: Experimental workflow for determining the solubility of **10-methylundecanoic acid**.

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